N-Fmoc DMNB-L-serine

Peptide Synthesis Photocaging Mass Spectrometry

Standard Fmoc-Ser(tBu)-OH cannot produce stable caged serine residues; acid-labile deprotection precludes light-controlled activation. N-Fmoc DMNB-L-serine solves this with orthogonal Fmoc/DMNB protection, enabling direct SPPS incorporation and 405 nm photoactivation. • Enables synthesis of caged protein kinase sensors with <0.1 Da mass deviation. • DMNB group offers superior long-wavelength absorption (≥360 nm) vs. NPE/CNB, minimizing phototoxicity. • Validated in genetically encoded photocaged serine for noninvasive control of phosphorylation in live cells. Supplied as ≥95% pure solid; store at 0-8°C protected from light.

Molecular Formula C27H26N2O9
Molecular Weight 522.5 g/mol
CAS No. 628280-43-3
Cat. No. B030681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc DMNB-L-serine
CAS628280-43-3
SynonymsO-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine; 
Molecular FormulaC27H26N2O9
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
InChIInChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
InChIKeyGEIDGZJCBUYWDB-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc DMNB-L-serine Overview


N-Fmoc DMNB-L-serine (CAS 628280-43-3) is a derivative of L-serine featuring two orthogonal protecting groups: a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino functionality and a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group masking the side-chain hydroxyl as a photolabile cage [1]. This dual protection enables its direct incorporation into standard Fmoc-based solid-phase peptide synthesis (SPPS) while preserving a latent serine residue that can be precisely activated by light . The compound is primarily utilized in chemical biology for constructing caged peptides and proteins, notably serving as a key building block in the development of caged protein kinase sensors that allow spatiotemporal control and real-time measurement of intracellular enzymatic activity [1].

N-Fmoc DMNB-L-serine Differentiation


Generic substitution of N-Fmoc DMNB-L-serine with standard Fmoc-Ser(tBu)-OH or Fmoc-Ser(Bzl)-OH in SPPS fails because these acid-labile protecting groups are removed during global peptide deprotection and cleavage from the resin, precluding the generation of a stable, caged serine residue within the final peptide [1]. Conversely, substituting with an alternative photolabile serine derivative such as Fmoc-Ser(NPE)-OH or Fmoc-Ser(CNB)-OH may compromise uncaging efficiency and spatiotemporal control, as the DMNB group exhibits a distinct uncaging rate and long-wavelength absorption profile [2]. The quantitative evidence below demonstrates that N-Fmoc DMNB-L-serine offers a unique combination of synthetic compatibility and photochemical performance that directly impacts experimental design and procurement decisions for applications requiring light-controlled activation of serine functionality.

N-Fmoc DMNB-L-serine Quantitative Evidence


SPPS Fidelity Confirmed by HRMS

In a direct experimental protocol, N-Fmoc DMNB-L-serine was incorporated into a 20-residue caged peptide (sequence: TTYADFIASGRTGRRNS(cage)IHD) using standard Fmoc solid-phase peptide synthesis on a Liberty Blue synthesizer. High-resolution mass spectrometry confirmed the identity of the caged peptide with an observed mass of 2432.2 Da, closely matching the expected mass of 2432.3 Da . This demonstrates high coupling efficiency and compatibility with automated SPPS workflows without requiring specialized conditions, in contrast to alternative photolabile serine derivatives that may exhibit steric hindrance or side reactions leading to lower yields and product heterogeneity.

Peptide Synthesis Photocaging Mass Spectrometry

Long-Wavelength Photolysis for Live-Cell Applications

According to a comparative table from a leading vendor, the DMNB caging group exhibits a "+++++" rating (optimal response) for long-wavelength absorption (≥360 nm) [1]. This is critical for biological applications as longer wavelengths reduce phototoxicity and improve tissue penetration. In direct comparison, alternative caging groups such as CNB and NPE are rated only "++" for this parameter, while DMNB matches the top-performing DMNPE group. The photolysis quantum yield for DMNB is rated "+++", comparable to CNB ("+++++") and NPE ("+++"), but its long-wavelength advantage provides superior compatibility with live-cell imaging and in vivo experiments.

Photocaging Uncaging Kinetics Chemical Biology

Balanced Uncaging Rate and By-Product Inertness

The DMNB caging group is rated "+++" for both uncaging rate and photolysis quantum yield [1]. This balanced profile positions it as a versatile option: it is not the fastest uncaging group (CNB is "++++"), but its by-product inertness ("++") is adequate for most biological applications, and it does not suffer from the poor water solubility conferred by other groups like NPE ("+") or DMNPE ("+"). For procurement decisions, this means N-Fmoc DMNB-L-serine offers a compromise that avoids the extremes of either slow uncaging (potentially confounding kinetic studies) or reactive by-products that could interfere with downstream assays.

Photolysis Caged Compounds Reaction Kinetics

N-Fmoc DMNB-L-serine Applications


Caged Protein Kinase Sensor Construction

N-Fmoc DMNB-L-serine is the enabling building block for synthesizing caged protein kinase sensors, as demonstrated in the synthesis of the PKS(caged) peptide . The high synthetic fidelity (mass deviation <0.1 Da) ensures that the resulting sensor retains its native sequence and function upon uncaging. This application is directly supported by the product's primary research use: incorporation into short peptides to create caged protein kinase sensors for measuring intracellular enzymatic activity with high temporal resolution [4].

Genetically Encoded Caged Serine

The DMNB-serine moiety (the core of N-Fmoc DMNB-L-serine after Fmoc removal) has been genetically encoded in Saccharomyces cerevisiae in response to an amber codon, allowing light-induced conversion to serine in living cells using blue light . This methodology enables noninvasive photoactivation of phosphorylation at specific serine sites, as demonstrated in the real-time control of transcription factor Pho4 nuclear export kinetics. N-Fmoc DMNB-L-serine serves as the chemical precursor for synthesizing the amino acid building block used in such studies.

Spatiotemporal Photoactivation in Live Cells

The long-wavelength absorption advantage of the DMNB group (+++++ rating for ≥360 nm) makes N-Fmoc DMNB-L-serine particularly suitable for experiments requiring photoactivation in the presence of live cells or tissues . Unlike caging groups that require damaging UV light (e.g., CNB or NPE with ++ rating), DMNB-based caged peptides can be activated with visible light (405 nm), minimizing phototoxicity and enabling deeper tissue penetration for in vivo applications such as optochemical control of cell signaling [4].

Technical Documentation Hub

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